1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine
Description
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1-methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-11(9)8-10-6-4-2-3-5-7(6)12-8/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBLEHYSCJNOHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine typically involves the reaction of 2-aminobenzenethiol with various reagents. One common method is the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often involve the use of ethanol as a solvent and a catalyst such as piperidine . Industrial production methods may involve more scalable processes, such as microwave irradiation or one-pot multicomponent reactions, to increase yield and efficiency .
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways or proteins involved in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations :
- Benzothiazole vs. Benzimidazole : While both cores are aromatic heterocycles, benzothiazole derivatives (e.g., sulfonylhydrazides) exhibit higher thermal stability (m.p. 110–174°C) compared to benzimidazole analogs, likely due to stronger intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
- Substituent Effects : Halogenated sulfonylhydrazides (F, Cl, Br) show incremental increases in melting points with larger halogen atoms, attributed to enhanced van der Waals interactions . Methoxy groups (e.g., in acetohydrazides) improve solubility in polar solvents, critical for solution-phase applications .
Spectroscopic and Crystallographic Comparisons
Table 2: Spectroscopic Data and Structural Insights
Key Observations :
- NMR Signatures : Sulfonylhydrazides exhibit distinct NH proton signals (δ ~9.40 ppm) due to strong deshielding, absent in methylhydrazine derivatives .
- Crystallography : Halogenated derivatives form robust supramolecular architectures via SO₂···H–N hydrogen bonds and halogen-π interactions, whereas methylhydrazine derivatives prioritize planar stacking for conjugation .
Functional and Application-Based Comparisons
- Material Science : Acetohydrazides with methoxy/hydroxy groups (e.g., ) serve as ligands for transition metals, contrasting with sulfonylhydrazides’ role in crystal engineering .
Biological Activity
1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives, highlighting relevant research findings and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-benzothiazolamines with hydrazine derivatives. For instance, a study reported the synthesis of various benzothiazole derivatives through the reaction of hydrazine hydrate with substituted acetophenones. Characterization methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy were employed to confirm the structure of synthesized compounds .
Antimicrobial Activity
The biological evaluation of benzothiazole derivatives has demonstrated significant antimicrobial properties. In a study assessing various benzothiazole compounds, including this compound, it was found that these compounds exhibited moderate to potent activity against a range of bacteria and fungi. The effectiveness was measured through the diameter of inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | S. aureus (Zone of Inhibition) | E. coli (Zone of Inhibition) | C. tropicalis (Zone of Inhibition) |
|---|---|---|---|
| Standard | +++ | +++ | +++ |
| GG4 | +++ | ++ | ++ |
| GG5 | ++ | + | + |
| GG6 | - | - | + |
| GG7 | - | - | ++ |
| GG8 | - | - | - |
Key:
- +++ = Diameter of zone between 11-16 mm
- ++ = Diameter of zone between 5-10 mm
-
- = Diameter of zone between 2-5 mm
-
- = No zone of inhibition observed
The presence of electron-withdrawing groups such as nitro groups in certain derivatives enhanced their antimicrobial efficacy .
Anticancer Activity
Benzothiazole derivatives have also been explored for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study on benzothiazole analogs demonstrated their potential as effective agents against human carcinoma cell lines, showcasing IC50 values that indicate significant cytotoxicity in cancer cells while exhibiting low toxicity in normal cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study focused on the antibacterial properties revealed that certain derivatives exhibited a strong inhibitory effect on Pseudomonas aeruginosa, with some compounds showing comparable efficacy to standard antibiotics like ampicillin .
- Anticancer Properties : Another investigation into the anticancer potential demonstrated that benzothiazole derivatives could significantly reduce tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
- Mechanistic Studies : Detailed mechanistic studies have elucidated that these compounds may inhibit specific enzymes involved in cancer progression and microbial resistance, making them promising candidates for further development in pharmacology .
Q & A
Q. What are the established synthetic routes for 1-(1,3-benzothiazol-2-yl)-1-methylhydrazine, and what critical parameters govern yield optimization?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate can react with benzothiazole derivatives under reflux in absolute ethanol (4–6 hours), with reaction progress monitored by TLC (e.g., Chloroform:Methanol 7:3) . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance reactivity.
- Temperature : Reflux conditions (~78°C for ethanol) improve reaction kinetics.
- Stoichiometry : A 1.2:1 molar ratio of hydrazine to benzothiazole intermediate minimizes side products .
Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography is recommended.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm hydrazine linkage and benzothiazole substitution patterns. Aromatic protons in benzothiazole appear at δ 7.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities and hydrogen-bonding networks in crystalline forms .
- FT-IR : Identifies N–H stretches (~3200 cm) and C=N/C–S vibrations (1600–1450 cm) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies should be conducted under accelerated conditions:
- pH Stability : Monitor degradation via HPLC in buffers (pH 1–13, 37°C). Hydrazine derivatives are prone to hydrolysis in acidic/basic media, requiring neutral storage conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. Store at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or oxidation reactions?
- Methodological Answer :
- Nucleophilic Substitution : The hydrazine moiety acts as a nucleophile, attacking electrophilic carbons (e.g., in aldehydes or ketones) to form hydrazones. DFT calculations can model transition states and charge distribution .
- Oxidation : Controlled oxidation with KMnO or HO yields diazenium or nitrile derivatives. Monitor intermediates via H NMR to track oxidation pathways .
Q. How can reaction conditions be optimized to minimize side products during derivatization?
- Methodological Answer : Use a Design of Experiments (DoE) approach:
- Variables : Temperature, solvent polarity, catalyst (e.g., acetic acid for imine formation).
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 60°C, DMF solvent) for >85% yield .
- In Situ Monitoring : ReactIR or UV-Vis spectroscopy tracks intermediate formation .
Q. What in vitro assays are suitable for evaluating the biological activity of benzothiazole-hydrazine derivatives?
- Methodological Answer :
- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or urease using Ellman’s method (IC determination) .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Q. What computational tools can predict the compound’s pharmacokinetic properties or binding affinity?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., EGFR kinase) using PDB structures .
- ADMET Prediction (SwissADME) : Forecast bioavailability, BBB permeability, and metabolic stability .
- DFT Calculations (Gaussian) : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity analysis .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- Orthogonal Validation : Cross-validate using HSQC (NMR) and Hirshfeld surface analysis (X-ray) .
- Dynamic NMR : Assess conformational flexibility in solution (e.g., restricted rotation of hydrazine groups) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in hydrazine-benzothiazole analogs?
- Methodological Answer :
- Systematic Substitution : Introduce electron-withdrawing/donating groups (e.g., –NO, –OCH) at the benzothiazole 4/6-positions and correlate with bioactivity .
- 3D-QSAR Models (CoMFA/CoMSIA) : Map steric/electronic fields to activity trends .
Q. How can low yields in multi-step syntheses be troubleshooted?
- Methodological Answer :
- Intermediate Characterization : Isolate and characterize intermediates (e.g., hydrazones) via LC-MS to identify bottlenecks .
- Catalyst Screening : Test Pd/C or zeolites for condensation steps to enhance efficiency .
- Solvent-Free Reactions : Reduce side reactions by eliminating solvents in microwave-assisted syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
